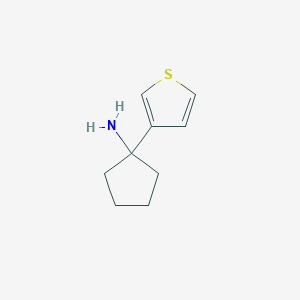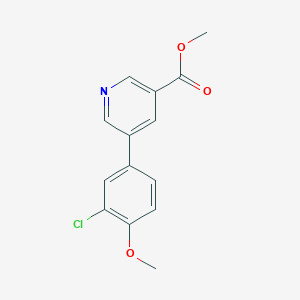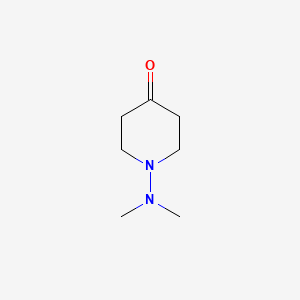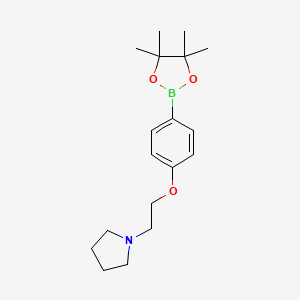
1-(Thiophen-3-yl)cyclopentan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “1-(Thiophen-3-yl)cyclopentan-1-amine” is C9H13NS. Its molecular weight is 167.27 g/mol.Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, including “1-(Thiophen-3-yl)cyclopentan-1-amine,” have been identified as potent antimicrobial agents . Their structure allows for interaction with bacterial cell walls and enzymes, leading to the inhibition of bacterial growth. Research in this area focuses on synthesizing novel thiophene compounds that can serve as effective treatments against resistant bacterial strains.
Pharmaceutical Development: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene compounds make them candidates for the development of new anti-inflammatory drugs . Studies are exploring how these compounds can modulate inflammatory pathways in the body, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases.
Material Science: Corrosion Inhibitors
In material science, “1-(Thiophen-3-yl)cyclopentan-1-amine” derivatives are being investigated as corrosion inhibitors . Their ability to form protective layers on metals can prevent degradation, which is crucial for extending the lifespan of metal components in various industries.
Organic Electronics: Semiconductors
Thiophene-based compounds are integral to the advancement of organic semiconductors . Their electronic properties are being harnessed to develop materials for organic field-effect transistors (OFETs), which are essential for flexible and lightweight electronic devices.
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
The application of thiophene derivatives in OLEDs is a significant area of research . These compounds can emit light when an electric current is applied, making them suitable for use in display and lighting technologies. The focus is on improving the efficiency and color purity of OLEDs.
Organic Field-Effect Transistors (OFETs)
“1-(Thiophen-3-yl)cyclopentan-1-amine” is being studied for its potential use in OFETs . The goal is to create transistors with high charge-carrier mobility for use in next-generation electronic devices.
Mécanisme D'action
Target of Action
The targets of amines and thiophenes can vary widely depending on their specific structures and functional groups. Amines, for example, are often involved in neurotransmission and can interact with various receptors in the nervous system . Thiophenes, on the other hand, are found in many biologically active compounds and can interact with a variety of targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the amine and thiophene groups could also influence the compound’s interactions with its targets .
Biochemical Pathways
Again, this would depend on the specific targets and mode of action of the compound. Amines and thiophenes can be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Amines, for example, are often well absorbed and can cross the blood-brain barrier, while thiophenes can be metabolized in various ways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Propriétés
IUPAC Name |
1-thiophen-3-ylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-9(4-1-2-5-9)8-3-6-11-7-8/h3,6-7H,1-2,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLLLFAYXLYPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)


![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466400.png)
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)